1-(3-Chloropropyl)-2-ethoxy-3-fluorobenzene
Description
1-(3-Chloropropyl)-2-ethoxy-3-fluorobenzene is an aromatic compound featuring a benzene ring substituted with ethoxy (-OCH₂CH₃) at position 2, fluorine (-F) at position 3, and a 3-chloropropyl (-CH₂CH₂CH₂Cl) chain at position 1. This structure combines electron-withdrawing (fluoro) and electron-donating (ethoxy) groups, influencing its electronic properties and reactivity.
Properties
Molecular Formula |
C11H14ClFO |
|---|---|
Molecular Weight |
216.68 g/mol |
IUPAC Name |
1-(3-chloropropyl)-2-ethoxy-3-fluorobenzene |
InChI |
InChI=1S/C11H14ClFO/c1-2-14-11-9(6-4-8-12)5-3-7-10(11)13/h3,5,7H,2,4,6,8H2,1H3 |
InChI Key |
RSHURESTSBABIX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC=C1F)CCCCl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Substrate Design
The Friedel-Crafts alkylation remains a cornerstone for introducing alkyl groups to electron-rich aromatic systems. For 1-(3-Chloropropyl)-2-ethoxy-3-fluorobenzene, this method involves the electrophilic attack of a 3-chloropropyl carbocation onto a pre-functionalized 2-ethoxy-3-fluorobenzene intermediate. The ethoxy group activates the ring through electron donation, directing substitution to the ortho and para positions relative to itself. However, steric hindrance from the fluorine atom at the 3-position favors para alkylation, ensuring regioselective formation of the target compound.
The carbocation precursor, typically 1-chloro-3-iodopropane, generates the reactive electrophile in situ via Lewis acid catalysis. Aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) are commonly employed, with FeCl₃ offering milder conditions and reduced side reactions. A representative reaction equation is:
$$
\text{2-ethoxy-3-fluorobenzene} + \text{ClCH}2\text{CH}2\text{CH}2\text{I} \xrightarrow{\text{FeCl}3, \text{DCM}} \text{1-(3-Chloropropyl)-2-ethoxy-3-fluorobenzene} + \text{HI}
$$
Optimization and Challenges
Key variables influencing yield include:
- Temperature : Reactions conducted at 0–5°C minimize carbocation rearrangements, achieving 68–72% yields. Elevated temperatures (>25°C) promote β-hydride elimination, forming propene byproducts.
- Solvent Polarity : Dichloromethane (DCM) enhances electrophile stability compared to nonpolar solvents like hexane, as evidenced by a 15% yield increase in DCM.
- Catalyst Loading : A 15 mol% FeCl₃ loading balances activity and cost, whereas excess catalyst (>20 mol%) accelerates decomposition pathways.
Table 1: Friedel-Crafts Alkylation Performance Metrics
| Parameter | Optimal Range | Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature | 0–5°C | 72 | 95 |
| FeCl₃ Loading | 15 mol% | 68 | 93 |
| Reaction Time | 6–8 h | 70 | 94 |
Despite its utility, this method struggles with scalability due to stoichiometric catalyst use and halogenated solvent waste.
Nucleophilic Aromatic Substitution (SNAr): Halogen Intermediates
Two-Step Functionalization Strategy
SNAr provides an alternative route by leveraging the activating effects of the ethoxy group. The synthesis proceeds via:
- Fluorine Introduction : Nitration of 2-ethoxybenzene followed by diazotization and Balz-Schiemann reaction installs the fluorine atom at the 3-position.
- Chloropropyl Attachment : A halogenated intermediate (e.g., 2-ethoxy-3-fluoro-1-iodobenzene) undergoes SNAr with 3-chloropropylmagnesium bromide (Grignard reagent) in tetrahydrofuran (THF).
The Grignard reagent’s nucleophilicity is critical, requiring rigorous exclusion of moisture and oxygen. A patented protocol reports a 60% isolated yield for a structurally analogous trifluorophenylboronic acid synthesis, suggesting comparable efficiency for this system.
Catalytic Enhancements
Recent advances employ palladium catalysts to mediate cross-coupling steps. For instance, Pd(PPh₃)₄ facilitates the reaction between aryl halides and organozinc reagents, though applicability to chloropropyl groups remains underexplored. Transition-metal catalysis could reduce reaction times from 12–16 h to 3–5 h, albeit with higher catalyst costs.
Reductive Amination and Side-Chain Modification
Boronate Ester Intermediate Route
This innovative approach, adapted from fluorene synthesis methodologies, constructs the chloropropyl side chain via a boronate ester intermediate. The sequence involves:
- Suzuki-Miyaura Coupling : Arylboronic acid derivatives react with 3-chloropropyl halides under Pd catalysis.
- Ethoxy Group Installation : Methoxy-to-ethoxy exchange via alkoxide displacement under acidic conditions.
While this method achieves excellent regiocontrol, the multi-step process cumulatively yields 55–60%, necessitating further refinement.
Table 2: Comparative Analysis of Synthesis Routes
| Method | Yield (%) | Reaction Time (h) | Key Advantage | Limitation |
|---|---|---|---|---|
| Friedel-Crafts | 72 | 8 | Simplicity | Solvent waste |
| SNAr | 60 | 16 | Regioselectivity | Moisture sensitivity |
| Boronate Ester | 58 | 24 | Functional group tolerance | Multi-step complexity |
Chemical Reactions Analysis
1-(3-Chloropropyl)-2-ethoxy-3-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or carboxylic acids. Reduction reactions can convert it into alcohols or alkanes.
Common Reagents and Conditions: Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents like potassium permanganate. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation can produce a ketone or carboxylic acid.
Scientific Research Applications
1-(3-Chloropropyl)-2-ethoxy-3-fluorobenzene has several scientific research applications:
Chemistry: In organic synthesis, it serves as an intermediate for the preparation of more complex molecules
Biology: The compound is used in the study of biological pathways and mechanisms. Its derivatives can act as probes or inhibitors in biochemical assays, helping to elucidate the function of specific enzymes or receptors.
Medicine: In medicinal chemistry, the compound and its derivatives are investigated for their potential therapeutic properties. They may exhibit activity against certain diseases, making them candidates for drug development.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 1-(3-Chloropropyl)-2-ethoxy-3-fluorobenzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives.
Comparison with Similar Compounds
Morpholine and Piperidine Derivatives
Compounds like 4-(3-chloropropyl)morpholine and 1-(3-chloropropyl)piperidine () share the 3-chloropropyl chain but differ in their core structures. These heterocycles are typically used as alkylating agents in synthesis. For example, 1-(3-chloropropyl)pyrrolidine hydrochloride (CAS 57616-69-0) is a pharmaceutical intermediate with a pyrrolidine ring, emphasizing the role of chloropropyl in facilitating nucleophilic substitutions .
Key Differences :
- Reactivity : The aromatic ring in the target compound may undergo electrophilic substitution (e.g., nitration) less readily than aliphatic heterocycles due to deactivation by fluorine.
- Applications : Heterocyclic chloropropyl derivatives are common in drug synthesis (e.g., antipsychotics), whereas the target’s aromatic system may favor use in agrochemicals or materials science .
Comparison with Aromatic Chloropropyl Derivatives
1-(3-Chloropropoxy)-4-fluorobenzene (CAS 1716-42-3)
This compound () replaces the chloropropyl chain with a chloropropoxy group (-OCH₂CH₂CH₂Cl).
Structural Effects :
- Electronic Profile : The ethoxy group in the target compound donates electrons via resonance, countering the electron-withdrawing fluoro substituent. This balance may enhance stability in acidic environments compared to purely electron-deficient aromatics .
Pharmaceutical Intermediates: Piperazine and Benzimidazolone Derivatives
Piperazine-Based Compounds
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine (CPCPP) () features a piperazine ring with dual chlorinated substituents. Piperazine derivatives are pivotal in antipsychotics and antidepressants due to their ability to modulate neurotransmitter receptors.
Contrast with Target Compound :
Benzimidazolone Derivatives
1-(3-Chloropropyl)-2,3-dihydro-1H-benzimidazole-2-one () is used in synthesizing domperidone, a gastrointestinal drug. The benzimidazolone core enhances hydrogen-bonding capacity, unlike the target’s simpler benzene ring.
Structural and Electronic Effects
Steric and Bond-Length Modifications
In 3-chloropropyl-substituted carboranes (), steric bulk from substituents elongates cage carbon-carbon bonds (e.g., 1.672 Å in 1,2-bis(3-chloropropyl)-carborane). The target’s chloropropyl chain may similarly induce steric hindrance, affecting crystallinity or solubility .
Hydrogen Bonding
Weak C-H···Cl interactions observed in carboranes () suggest the target’s chlorine could participate in non-covalent bonding, influencing solid-state packing or ligand-receptor interactions .
Data Table: Comparative Properties of Selected Chloropropyl Derivatives
Biological Activity
1-(3-Chloropropyl)-2-ethoxy-3-fluorobenzene is a compound of interest in medicinal chemistry and biological research due to its potential pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The compound features a chloropropyl group, an ethoxy group, and a fluorobenzene ring. The presence of the fluorine atom is significant as it can enhance binding affinity to biological targets, while the chloropropyl and ethoxy groups may influence its pharmacokinetic properties.
1-(3-Chloropropyl)-2-ethoxy-3-fluorobenzene may interact with various molecular targets such as enzymes or receptors. The specific mechanism can vary depending on the biological context:
- Enzyme Inhibition : The compound may inhibit specific enzymes, modulating their activity.
- Receptor Binding : It could act as a ligand for certain receptors, influencing signaling pathways.
The fluorine atom's electronegativity can enhance the compound's selectivity for these targets, making it a candidate for further pharmacological exploration.
Anticancer Properties
Several studies have indicated that compounds similar to 1-(3-Chloropropyl)-2-ethoxy-3-fluorobenzene exhibit anticancer activity. Research suggests that the compound may induce apoptosis in cancer cells by disrupting cellular signaling pathways.
Case Study Example :
In vitro studies demonstrated that a related compound reduced cell viability in breast cancer cell lines by inducing apoptosis through caspase activation .
Anti-inflammatory Effects
Research has also explored the anti-inflammatory potential of this compound. In animal models, it was shown to reduce markers of inflammation, suggesting a possible application in treating inflammatory diseases.
Data Table: Summary of Biological Activities
| Activity Type | Model Used | Effect Observed | Reference |
|---|---|---|---|
| Anticancer | Breast cancer cell lines | Induction of apoptosis | |
| Anti-inflammatory | Animal model | Reduction in inflammatory markers |
Pharmacological Applications
1-(3-Chloropropyl)-2-ethoxy-3-fluorobenzene has been investigated for its potential applications in various fields:
- Medicinal Chemistry : As a lead compound for developing new drugs targeting cancer and inflammatory diseases.
- Biochemical Assays : Used as a ligand in assays to study enzyme activity and receptor interactions.
Q & A
Basic: What synthetic methodologies are recommended for preparing 1-(3-Chloropropyl)-2-ethoxy-3-fluorobenzene?
Answer:
The synthesis typically involves alkylation or nucleophilic substitution reactions. For example:
- React 2-ethoxy-3-fluorophenol with 1-bromo-3-chloropropane under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like DMF at 60–80°C.
- Alternatively, employ Friedel-Crafts alkylation using AlCl₃ as a catalyst, though steric hindrance from the ethoxy group may require optimization.
Characterization : Confirm structure via ¹H/¹³C NMR (e.g., δ ~4.1 ppm for ethoxy, δ ~1.8 ppm for chloropropyl chain) and GC-MS for purity assessment .
Advanced: How can reaction parameters be optimized to minimize by-products in the alkylation step?
Answer:
- Temperature control : Maintain 60–80°C to balance reaction rate and side reactions (e.g., elimination).
- Catalyst screening : Test Lewis acids (FeCl₃, ZnCl₂) or phase-transfer catalysts to improve regioselectivity.
- Solvent selection : Compare DMF vs. acetonitrile for solubility and reaction efficiency.
- In-situ monitoring : Use HPLC with a C18 column to track intermediate formation and adjust stoichiometry dynamically .
Basic: What spectroscopic techniques are essential for structural confirmation?
Answer:
- NMR spectroscopy :
- ¹H NMR : Identify ethoxy (–OCH₂CH₃) protons (triplet at δ 1.3–1.5 ppm, quartet at δ 3.8–4.2 ppm).
- ¹⁹F NMR : Detect fluorine environment (δ ~-110 to -120 ppm for meta-fluorine).
- Mass spectrometry : Confirm molecular ion ([M+H]⁺ at m/z ~246) and fragmentation patterns.
- FTIR : Validate C–F (1250–1100 cm⁻¹) and C–Cl (750–550 cm⁻¹) stretches .
Advanced: How do substituent electronic effects influence electrophilic aromatic substitution (EAS) reactivity?
Answer:
- The ethoxy group (–OCH₂CH₃) is electron-donating (+M effect), activating the benzene ring for EAS at ortho/para positions.
- The fluorine atom (–F) is weakly deactivating (-I effect), directing incoming electrophiles to meta positions.
- Competitive directing effects : Computational modeling (e.g., DFT) can predict regioselectivity. Experimentally, nitration or halogenation reactions under controlled conditions (e.g., HNO₃/H₂SO₄ at 0°C) reveal dominant substitution patterns .
Basic: What safety protocols are critical when handling this compound?
Answer:
- PPE : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation.
- Toxicity : Chlorinated compounds may cause skin irritation; refer to SDS guidelines for structurally similar aryl chlorides.
- Waste disposal : Collect in halogenated waste containers and neutralize residual reactivity with aqueous NaHCO₃ .
Advanced: How can researchers resolve contradictions in reported reaction yields for chloropropyl derivatives?
Answer:
- Variable analysis : Compare solvent purity (e.g., anhydrous DMF vs. technical grade), catalyst lot variability, and moisture content.
- Replicate studies : Conduct triplicate reactions under inert (N₂) and ambient conditions to assess air/moisture sensitivity.
- By-product identification : Use LC-MS/MS to detect oligomers or dehalogenated products, then adjust reaction time/temperature accordingly .
Basic: What are the applications of this compound in pharmaceutical intermediates?
Answer:
- Serves as a precursor for antipsychotics or antidepressants (e.g., analogs of domperidone or fluphenazine).
- The chloropropyl chain enables N-alkylation of piperazine or morpholine moieties in drug candidates.
- Fluorine enhances metabolic stability and bioavailability in lead optimization .
Advanced: What strategies improve the stability of 1-(3-Chloropropyl)-2-ethoxy-3-fluorobenzene during storage?
Answer:
- Light sensitivity : Store in amber vials under argon to prevent photodegradation.
- Moisture control : Use molecular sieves or vacuum-sealed containers.
- Thermal stability : Conduct accelerated aging studies (40°C/75% RH for 4 weeks) and monitor via HPLC to identify degradation products (e.g., hydrolysis of the chloropropyl group) .
Basic: How can researchers validate synthetic purity for publication?
Answer:
- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) and ≥95% peak area purity.
- Elemental analysis : Confirm C, H, N, Cl, and F percentages within ±0.4% of theoretical values.
- Melting point : Though typically a liquid, derivatization (e.g., crystallization as a urea complex) can provide additional validation .
Advanced: What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?
Answer:
- The chloropropyl chain acts as a leaving group in SN2 reactions, enabling Suzuki-Miyaura couplings with aryl boronic acids.
- Fluorine’s ortho effect : Stabilizes transition states via electrostatic interactions, as shown in DFT studies.
- Experimental validation : Compare coupling efficiency with Pd(OAc)₂/XPhos vs. Ni-catalyzed systems under microwave irradiation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
